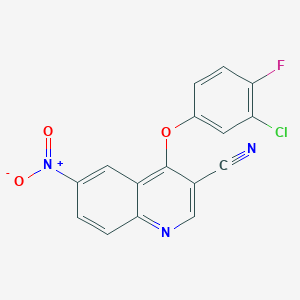
4-(3-Chloro-4-fluorophenoxy)-6-nitroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-4-fluorophenoxy)-6-nitroquinoline-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a 3-chloro-4-fluorophenoxy group, a nitro group, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorophenoxy)-6-nitroquinoline-3-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-fluorophenol with 3-nitrophthalonitrile in the presence of a base such as potassium carbonate in dimethylformamide (DMF) under nitrogen atmosphere . The resulting intermediate is then subjected to further reactions to introduce the quinoline core and other substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Chloro-4-fluorophenoxy)-6-nitroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The carbonitrile group can be reduced to an amine or other functional groups.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the chloro or fluoro positions.
Applications De Recherche Scientifique
4-(3-Chloro-4-fluorophenoxy)-6-nitroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Chloro-4-fluorophenoxy)-6-nitroquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Shares the 3-chloro-4-fluorophenyl group but differs in its boronic acid functionality.
2-(3-Chloro-4-fluorophenoxy)acetic acid: Contains the 3-chloro-4-fluorophenoxy group but has an acetic acid moiety instead of the quinoline core.
Uniqueness
4-(3-Chloro-4-fluorophenoxy)-6-nitroquinoline-3-carbonitrile is unique due to its combination of functional groups and the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
928779-54-8 |
|---|---|
Formule moléculaire |
C16H7ClFN3O3 |
Poids moléculaire |
343.69 g/mol |
Nom IUPAC |
4-(3-chloro-4-fluorophenoxy)-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H7ClFN3O3/c17-13-6-11(2-3-14(13)18)24-16-9(7-19)8-20-15-4-1-10(21(22)23)5-12(15)16/h1-6,8H |
Clé InChI |
FWVBQVUEQKEEIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])OC3=CC(=C(C=C3)F)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B12917707.png)
![3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12917715.png)

![3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917731.png)
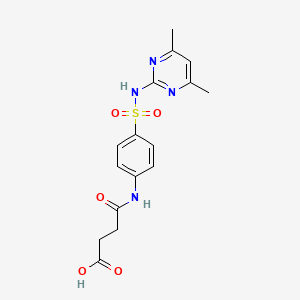
![5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12917734.png)
![N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine](/img/structure/B12917735.png)
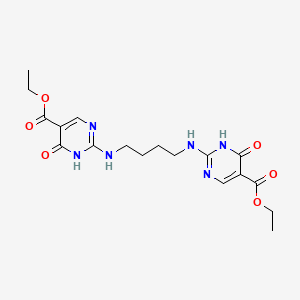
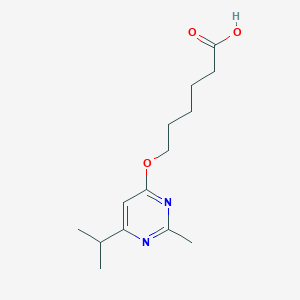
![5-Amino-3-benzyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12917748.png)
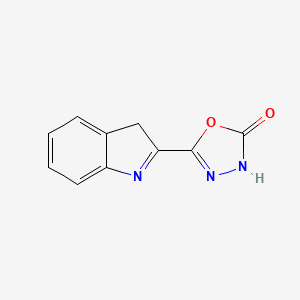
![N-[9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12917765.png)
![9-Benzyl-6-[2-(methylsulfanyl)ethyl]-9H-purine](/img/structure/B12917769.png)

